N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide is a complex organic compound that incorporates both a benzodioxole moiety and a quinazoline derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural complexity and the presence of multiple functional groups suggest that it may interact with various biological targets.
The compound can be synthesized through multi-step organic reactions, which typically involve the formation of key intermediates followed by coupling reactions. Various scientific studies and chemical databases provide insights into its synthesis and applications, emphasizing its relevance in drug discovery and development.
This compound belongs to the class of amides, specifically those containing a benzodioxole and a quinazoline structure. It is classified under organic compounds with potential pharmacological properties, making it a candidate for further biological evaluation.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide typically involves several steps:
In an industrial context, the synthesis may utilize large-scale batch reactors or continuous flow systems to enhance efficiency. Automation in monitoring reaction parameters is crucial for maintaining consistency in product quality. Purification methods such as recrystallization or chromatography are employed to isolate the desired compound effectively.
The molecular formula for N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide is .
Property | Value |
---|---|
Molecular Weight | 392.4 g/mol |
IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-{[4-(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl}butanamide |
InChI | InChI=1S/C20H18N4O3S/c1-11(22)12(21)19(24)20(25)18(23)16(14-15(17)26)13(10)9/h9,11-12H,1H3,(H,24,25)(H,19,21)(H,22)/t12-/m0/s1 |
InChI Key | MPMIFEOXISULKQ-UHFFFAOYSA-N |
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide can undergo several chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives while reduction could lead to deoxygenated analogs.
The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide involves interaction with specific molecular targets such as enzymes or receptors involved in cellular processes. The compound may modulate signal transduction pathways or affect gene expression through its binding interactions.
The compound is typically characterized by its solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9